2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde
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Overview
Description
2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a 3-chlorophenylmethyl group and an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-[(3-Chlorophenyl)methyl]pyridine-3-carboxylic acid.
Reduction: 2-[(3-Chlorophenyl)methyl]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The molecular pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Bromophenyl)methyl]pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Methylphenyl)methyl]pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
2-[(3-Nitrophenyl)methyl]pyridine-3-carbaldehyde: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-[(3-Chlorophenyl)methyl]pyridine-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H10ClNO |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO/c14-12-5-1-3-10(7-12)8-13-11(9-16)4-2-6-15-13/h1-7,9H,8H2 |
InChI Key |
UDWXMKHAGHYHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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